molecular formula C56H78Cl2N2O16 B10774347 Doxacurium chloride [VANDF]

Doxacurium chloride [VANDF]

Número de catálogo: B10774347
Peso molecular: 1106.1 g/mol
Clave InChI: APADFLLAXHIMFU-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

El cloruro de doxacurio se sintetiza como un diéster del ácido succínico. La preparación farmacéutica comprende tres isómeros trans-trans: una estructura meso (R,S-S,R-doxacurio) y un par enantiomérico (R,S-R,S-doxacurio y S,R-S,R-doxacurio) . Las rutas sintéticas y las condiciones de reacción para el cloruro de doxacurio implican la esterificación del ácido succínico con los alcoholes apropiados en condiciones controladas para producir los isómeros deseados.

Análisis De Reacciones Químicas

El cloruro de doxacurio experimenta varias reacciones químicas, incluyendo:

Aplicaciones Científicas De Investigación

El cloruro de doxacurio tiene varias aplicaciones de investigación científica, incluyendo:

Actividad Biológica

Doxacurium chloride, also known as Nuromax, is a long-acting nondepolarizing neuromuscular blocking agent used primarily in anesthesia. Its pharmacological profile is characterized by its competitive antagonism of acetylcholine at the neuromuscular junction, leading to muscle relaxation. This article explores the biological activity of doxacurium chloride, focusing on its pharmacodynamics, pharmacokinetics, clinical implications, and relevant case studies.

Doxacurium chloride functions by binding competitively to cholinergic receptors on the motor end-plate, inhibiting the action of acetylcholine. This results in a blockade of neuromuscular transmission. The neuromuscular block induced by doxacurium can be reversed by anticholinesterase agents such as neostigmine .

Pharmacodynamics

Doxacurium chloride exhibits several key pharmacodynamic properties:

  • Potency : It is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine .
  • Duration of Action : The clinical duration of action ranges significantly based on dosage, with higher doses leading to longer durations of neuromuscular block. Typical recovery times from doxacurium administration can extend up to 3 to 4 hours in some patients .
  • Cardiovascular Effects : Clinical studies indicate that doxacurium is devoid of significant cardiovascular effects, making it suitable for use in patients with cardiovascular issues .

Pharmacokinetics

The pharmacokinetics of doxacurium chloride reveal important insights into its behavior in the body:

  • Elimination Pathways : Doxacurium is eliminated through both renal and hepatobiliary pathways, with minimal hydrolysis by plasma cholinesterase .
  • Volume of Distribution : In healthy young adults, the volume of distribution is approximately 0.11 to 0.43 L/kg , while it increases in patients with renal impairment .
  • Half-Life : The elimination half-life averages around 96 minutes , with variations noted between young and elderly patients .

Clinical Studies and Findings

Several studies have evaluated the clinical implications of doxacurium chloride:

  • Comparative Study with Pancuronium : A study involving 81 patients compared the effects of doxacurium and pancuronium. The calculated ED95 for twitch inhibition was found to be 30 micrograms/kg , with recovery times significantly shorter for doxacurium compared to pancuronium .
  • Elderly vs. Young Patients : Research indicated that elderly patients exhibited a longer time to achieve maximum neuromuscular block (11.2 minutes) compared to younger patients (7.7 minutes). Recovery times were also prolonged in the elderly group .
  • Impact on Patients with Cardiac Disease : A study involving cardiac surgery patients demonstrated that doxacurium did not significantly alter hemodynamic parameters such as heart rate or mean arterial pressure, confirming its safety profile in sensitive populations .

Table 1: Pharmacokinetic Parameters of Doxacurium Chloride

ParameterHealthy Young AdultsElderly PatientsKidney Transplant PatientsLiver Transplant Patients
Elimination Half-Life (min)96 ± 20120 ± 10221 (84-592)115 (69-148)
Volume of Distribution (L/kg)0.11 - 0.43220 ± 800.27 (0.17-0.55)0.29 (0.17-0.35)
Plasma Clearance (mL/min/kg)2.66Not specified1.23 (0.48-2.40)2.30 (1.96-3.05)

Table 2: Recovery Times Post-Doxacurium Administration

Patient GroupTime to Maximum Block (min)Recovery to 5% Twitch Height (min)
Young Adults7.7 ± 1.054.8 ± 9
Elderly Adults11.2 ± 1.182.6 ± 17
Kidney Transplant PatientsLonger than young adultsProlonged

Case Studies

A notable case study involved a continuous infusion of doxacurium in a neurosurgical intensive care unit setting, which provided stable neuromuscular blockade without significant cardiovascular interactions or complications . This highlights doxacurium's utility in critical care environments where maintaining neuromuscular control is essential.

Propiedades

IUPAC Name

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APADFLLAXHIMFU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H78Cl2N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1106.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83348-52-1
Record name Doxacurium chloride [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083348521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.